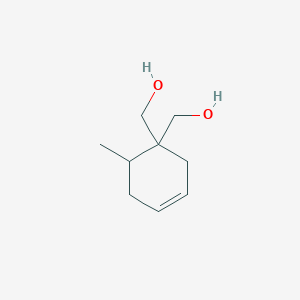

6-Methyl-3-cyclohexene-1,1-dimethanol

Description

Contextualization within Alicyclic Alcohol Chemistry

Alicyclic alcohols are organic compounds that feature at least one hydroxyl (-OH) group attached to a saturated or unsaturated carbon ring that is not aromatic. These compounds are fundamental in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and other complex organic molecules. The cyclohexene (B86901) ring in 6-Methyl-3-cyclohexene-1,1-dimethanol places it firmly within this class, suggesting a reactivity profile influenced by both the hydroxyl groups and the carbon-carbon double bond within the ring.

Significance of Multifunctional Cyclohexene Derivatives in Modern Organic Synthesis and Materials Science Research

Cyclohexene derivatives that possess multiple functional groups are highly valued in modern chemistry. The combination of a reactive double bond and other functionalities, such as alcohols, allows for a wide array of chemical transformations. These derivatives are often synthesized via the robust and versatile Diels-Alder reaction, a powerful tool for forming six-membered rings with controlled stereochemistry. kyoto-u.ac.jp

In materials science, multifunctional cyclohexene derivatives can be employed as monomers or cross-linking agents in polymerization reactions. The presence of hydroxyl groups, for instance, can be exploited to form polyesters or polyurethanes, while the double bond can participate in addition polymerization. The specific arrangement of these groups on the cyclohexene scaffold can impart unique thermal and mechanical properties to the resulting polymers. There is existing research on using cyclohexane (B81311) diol mixtures for manufacturing polymers, indicating the relevance of this class of compounds. scispace.com

Unique Structural Features of this compound and their Implications for Reactivity and Research Potential

The structure of this compound is distinguished by several key features: a cyclohexene ring providing a stereochemically defined backbone, a methyl group, and a geminal diol (gem-diol) moiety where two hydroxymethyl groups are attached to the same carbon atom.

The gem-diol group is of particular interest as these structures are often intermediates in hydration of carbonyls and can exhibit unique reactivity. conicet.gov.ar The presence of two primary alcohol groups on a single carbon atom offers potential for the synthesis of spirocyclic compounds, polyesters with specific branching, and coordination complexes. conicet.gov.arresearchgate.net The alkene functionality can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, allowing for further functionalization of the ring.

The combination of these features in a single molecule makes this compound a compelling target for research in areas such as asymmetric synthesis, catalysis, and the development of novel polymeric materials. However, the current lack of published data prevents a detailed discussion of its specific reactivity and applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 7328-07-6 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

Data sourced from available chemical supplier information. sigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

7328-07-6 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[1-(hydroxymethyl)-6-methylcyclohex-3-en-1-yl]methanol |

InChI |

InChI=1S/C9H16O2/c1-8-4-2-3-5-9(8,6-10)7-11/h2-3,8,10-11H,4-7H2,1H3 |

InChI Key |

OTRKULZGGPEGEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=CCC1(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Methyl 3 Cyclohexene 1,1 Dimethanol

Strategies for the Synthesis of 6-Methyl-3-cyclohexene-1,1-dimethanol and Related Dimethanols

Classical Organic Synthesis Approaches

Traditional organic synthesis offers a robust toolbox for the construction of cyclic and functionalized molecules. For compounds like this compound, these methods would likely involve the sequential or concerted formation of the six-membered ring and the installation of the dimethanol group.

Base-catalyzed condensation reactions are fundamental in carbon-carbon bond formation. While the Cannizzaro reaction itself, involving the disproportionation of non-enolizable aldehydes, is not directly applicable to the synthesis of this specific target, analogous base-catalyzed reactions like the aldol (B89426) condensation are highly relevant. beilstein-journals.orgmasterorganicchemistry.com For instance, a plausible synthetic precursor to a related cyclohexenone could be assembled via an intramolecular aldol condensation of a suitably substituted diketone. Subsequent reduction and functional group manipulation could then yield the desired dimethanol.

The Claisen-Schmidt condensation, a variation of the aldol condensation, is also a powerful tool for synthesizing chalcones and other intermediates that could potentially be cyclized. researchgate.netrsc.org The reaction typically involves an enolizable ketone and a non-enolizable aldehyde in the presence of a base. The effectiveness of such reactions often depends on the careful selection of reactants to avoid unwanted side reactions. masterorganicchemistry.com

| Reaction Type | Reactants | Catalyst | Key Feature |

| Aldol Condensation | Enolizable aldehydes/ketones | Base (e.g., NaOH, KOH) | Forms β-hydroxy carbonyl compounds, can dehydrate to α,β-unsaturated carbonyls. |

| Claisen-Schmidt Condensation | Enolizable ketone and non-enolizable aldehyde | Base | A crossed aldol condensation that is often high-yielding. |

| Intramolecular Aldol | Diketone or dialdehyde | Base or Acid | Forms cyclic β-hydroxy carbonyl or cyclic enone. |

The efficiency of condensation reactions is critically dependent on the catalyst and reaction conditions. Research has focused on developing catalysts that improve yield, selectivity, and sustainability. For aldol-type reactions, the use of solid-supported catalysts, such as hydrotalcites and zeolites, has been explored to facilitate catalyst separation and recycling. researchgate.net These materials can be tailored to possess both acidic and basic sites, which can be advantageous in promoting condensation reactions. mdpi.com

Process optimization often involves a systematic study of parameters such as temperature, solvent, and catalyst loading. For instance, solvent-free aldol condensations have been developed to create more environmentally friendly processes. rsc.orgmdpi.com The choice of catalyst can also influence the stereochemical outcome of the reaction, a crucial aspect in the synthesis of complex molecules. The development of chiral catalysts for asymmetric aldol reactions has been a significant area of research, enabling the synthesis of enantioenriched products. researchgate.net

Understanding the reaction mechanism is key to optimizing a synthetic route. The base-catalyzed aldol condensation proceeds through the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone molecule. masterorganicchemistry.com The subsequent steps involve protonation to form the β-hydroxy carbonyl compound, which may then undergo base-catalyzed dehydration to form an α,β-unsaturated carbonyl compound, especially if heated. masterorganicchemistry.com

Kinetic studies and computational modeling can provide insights into the transition states and intermediates involved, helping to explain the observed selectivity. For example, the choice between the formation of different enolates (kinetic vs. thermodynamic) can be controlled by the reaction conditions, which in turn dictates the structure of the final product. The presence of both acid and base sites on a catalyst can facilitate different steps of the reaction, such as enolate formation and dehydration. mdpi.com

Chemoenzymatic and Biosynthetic Perspectives in Alicyclic Compound Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering powerful strategies for constructing complex molecules. nih.govrjpbr.com This approach is particularly valuable for creating chiral compounds with high enantiomeric purity.

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. fiveable.meucla.edu This reaction is highly stereospecific and can be used to create complex cyclic systems with good control over the relative stereochemistry of the substituents. orgsyn.org The cyclohexene (B86901) core of this compound is ideally suited for a Diels-Alder approach. A plausible route would involve the reaction of isoprene (B109036) (acting as the diene) with a dienophile containing the precursor to the dimethanol group.

The development of biocatalysts for Diels-Alder reactions, known as Diels-Alderases, is an active area of research. These enzymes can catalyze [4+2] cycloadditions with high regio- and stereoselectivity. nih.gov Chemoenzymatic strategies can involve the enzymatic synthesis of a key diene or dienophile, followed by a chemical Diels-Alder reaction, or the use of an enzyme to catalyze the cycloaddition itself. frontiersin.org The use of enzymes in organic solvents or aqueous media can also contribute to more sustainable synthetic processes. nih.gov

| Reaction | Diene | Dienophile | Catalyst | Key Feature |

| Diels-Alder | Conjugated Diene (e.g., Isoprene) | Alkene (Dienophile) | Thermal or Lewis Acid | Forms a cyclohexene ring with high stereospecificity. |

| Hetero-Diels-Alder | Diene with a heteroatom | Dienophile with a heteroatom | Thermal or Lewis Acid | Forms a heterocyclic six-membered ring. |

| Enzymatic Diels-Alder | Diene | Dienophile | Diels-Alderase | High regio- and stereoselectivity under mild conditions. |

Enzymatic Catalysis in Selective Functionalization of Cyclic Structures

Enzymatic catalysis, particularly employing lipases, offers a powerful strategy for the selective functionalization of cyclic structures like this compound. Lipases are widely utilized in organic synthesis due to their availability, broad substrate acceptance, and high degree of chemo-, regio-, and enantioselectivity in both aqueous and organic solvents. nih.gov These enzymes are particularly effective in catalyzing the kinetic resolution of racemic mixtures of alcohols through selective acylation reactions. nih.govwikipedia.org

In the context of a diol like this compound, a lipase (B570770) can selectively acylate one of the two primary hydroxyl groups. This process, known as kinetic resolution, allows for the separation of enantiomers from a racemic mixture because one enantiomer reacts faster with the acylating agent in the presence of the chiral enzyme catalyst. wikipedia.org For instance, lipases such as PSL-C from Pseudomonas cepacia have demonstrated good conversion and enantioselectivity in the kinetic resolution of racemic 1,2-diols in solvents like tert-butyl methyl ether, using vinyl acetate (B1210297) as the acyl donor. nih.gov

The efficiency of such enzymatic resolutions is often evaluated by the conversion percentage and the enantiomeric excess (ee) of both the unreacted substrate and the acylated product. nih.gov The combination of a racemization catalyst with an enzyme in a dynamic kinetic resolution (DKR) process can further enhance the yield of the desired enantiomerically pure product. acs.orgnih.gov In DKR, the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% for a single enantiomer of the product. acs.org

Comprehensive Analysis of Chemical Transformations and Derivatization

The presence of both primary alcohol moieties and a cyclohexene double bond in this compound allows for a wide range of chemical transformations.

Oxidative Transformations of Primary Alcohol Moieties to Carbonyl and Carboxyl Derivatives

The primary alcohol groups of this compound are susceptible to oxidation to form aldehydes or carboxylic acids, which can subsequently cyclize to form lactones. The oxidation of diols to lactones is a significant transformation in organic synthesis. nih.govacs.org Various oxidizing agents and catalytic systems can be employed to achieve this transformation. For instance, chromium trioxide-pyridine complex has been shown to oxidize 1,4-diols to γ-lactones in high yields. acs.org The reaction is thought to proceed through a hemiacetal intermediate which is then readily oxidized to the corresponding lactone. acs.org

Modern catalytic systems offer milder and more selective methods for the oxidative lactonization of diols. organic-chemistry.org For example, copper/nitroxyl catalyst systems, such as Cu/TEMPO and Cu/ABNO, promote efficient aerobic oxidative lactonization of diols under mild conditions using air as the oxidant. organic-chemistry.org The choice of catalyst can influence the chemo- and regioselectivity of the oxidation, particularly with unsymmetrical diols. organic-chemistry.org Ruthenium-containing catalysts in the presence of a chemical oxidizing agent can also facilitate the conversion of 1,4 and 1,5-diols to lactones at temperatures below 100°C, offering a rapid and high-yielding process. google.com Biocatalytic oxidation systems, such as those using alcohol dehydrogenases, have also been developed for the synthesis of lactones from diols, demonstrating excellent chemoselectivity and avoiding over-oxidation to carboxylic acids. nih.gov

| Reagent/Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Chromium trioxide-pyridine complex | - | High yield of γ-lactones from 1,4-diols. | acs.org |

| Cu/TEMPO or Cu/ABNO | Aerobic, mild conditions | Highly efficient and selective for symmetrical and unsymmetrical diols. | organic-chemistry.org |

| Ruthenium-containing catalyst | Below 100°C, with chemical oxidizing agent | Rapid reaction with high yields. | google.com |

| Alcohol dehydrogenase (biocatalyst) | - | Excellent chemoselectivity, avoids over-oxidation. | nih.gov |

Reductive Processes of the Cyclohexene Ring to Saturated Analogues

The double bond in the cyclohexene ring of this compound can be reduced to the corresponding saturated cyclohexane (B81311) analogue through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas and a metal catalyst. jove.com

The hydrogenation of cyclohexene derivatives can be carried out under various conditions. For instance, transfer hydrogenation is an attractive method that avoids the use of high-pressure hydrogen gas. acgpubs.org This can be performed using isopropanol (B130326) as both a solvent and a hydrogen donor, with a palladium catalyst. acgpubs.org The addition of natural polysaccharides has been shown to significantly increase the reaction rate. acgpubs.org

Conventional catalytic hydrogenation using molecular hydrogen is also a common method. Catalysts such as rhodium supported on alumina (B75360) have been studied for the liquid-phase hydrogenation of cyclohexene. The reaction kinetics, including the order with respect to cyclohexene and dihydrogen, as well as the apparent activation energy, have been investigated. The hydrogenation of the benzene (B151609) ring to a cyclohexane ring requires more extreme conditions of temperature and pressure, highlighting the relative ease of reducing a cyclohexene double bond. jove.com The selective hydrogenation of benzene to cyclohexene is a complex industrial process that underscores the importance of catalyst and process design in controlling the extent of reduction. e-bookshelf.de

Nucleophilic Substitution Reactions of Hydroxymethyl Groups and Functional Group Interconversions

The primary hydroxyl groups of this compound can undergo nucleophilic substitution reactions to introduce a variety of functional groups. chemistrysteps.com A common transformation is the conversion of alcohols to alkyl halides. libretexts.org This can be achieved using reagents like phosphorus(III) bromide or iodide, or by heating the alcohol with a mixture of red phosphorus and bromine or iodine. libretexts.org The reaction with thionyl chloride is another method to produce alkyl chlorides, proceeding through an SN2 mechanism with inversion of configuration. libretexts.org For the synthesis of iodoalkanes, a mixture of sodium or potassium iodide and concentrated phosphoric acid is often used. libretexts.org

Recent methods for the conversion of alcohols to iodides include the use of an iodine/triphenylphosphine/4-DMAP system at room temperature, which has been shown to be effective for a variety of alcohols, including benzylic, allylic, and alkyl alcohols. researchgate.net This method can also exhibit chemoselectivity, for example, by selectively reacting with a primary alcohol in the presence of a secondary alcohol. researchgate.net The conversion of α,ω-diols into mono-halogenated alcohols can be achieved using reagents like diphosphorustetraiodide (P2I4). researchgate.net

Electrophilic Additions to the Cyclohexene Double Bond, Including Epoxidation

The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions. A key transformation in this category is epoxidation, which results in the formation of an oxirane ring. The oxidation of cyclohexene can lead to both allylic oxidation products and epoxidation products, and these processes are often competitive. orientjchem.org

The epoxidation of cyclohexene can be achieved using various oxidizing agents. orientjchem.org Peroxygenases are enzymes that can catalyze the regioselective and stereoselective epoxidation of double bonds in fatty acids. nih.gov For instance, fungal peroxygenases have been shown to selectively epoxidize the last double bond in n-3 and n-6 fatty acids. nih.gov In chemical synthesis, the oxidation of cyclohexene with molecular oxygen in the presence of catalysts like Keggin-type polyoxometalates can yield cyclohexene oxide, along with other oxidation products such as 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. orientjchem.org The reaction conditions, including oxygen pressure, temperature, and catalyst composition, can be optimized to favor the formation of the desired product. orientjchem.org The epoxidation of dienes like 1,7-octadiene (B165261) by microorganisms such as Pseudomonas oleovorans demonstrates the potential of biocatalysis for selective epoxidation. nih.gov

| Reagent/Catalyst | Substrate | Key Outcome | Reference |

|---|---|---|---|

| Fungal Peroxygenases | n-3 and n-6 Fatty Acids | Regioselective and stereoselective epoxidation of the terminal double bond. | nih.gov |

| Keggin-Type Polyoxometalates/O₂ | Cyclohexene | Formation of cyclohexene oxide and allylic oxidation products. | orientjchem.org |

| Pseudomonas oleovorans | 1,7-Octadiene | Efficient conversion to 7,8-epoxy-1-octene and 1,2-7,8-diepoxyoctane. | nih.gov |

Reactions with Heteroatom-Containing Reagents and Formation of Novel Derivatives (e.g., Organotellurium Chemistry)

The field of organotellurium chemistry involves compounds with a carbon-tellurium bond and has applications in organic synthesis. wikipedia.orgresearchgate.net Tellurium tetrachloride (TeCl₄) is a key reagent that can react with alkenes. wikipedia.org It adds across the double bond of alkenes to form chloro tellurium trichlorides. wikipedia.org For example, the reaction of TeCl₄ with 1-alkenes can proceed in solvents like carbon tetrachloride at room temperature to afford trichloro-(2-chloroalkyl)-λ⁴-tellanes in high yield. researchgate.net

Furthermore, in the presence of an alcohol like methanol, methoxytelluration can occur, leading to the formation of trichloro-(2-methoxyalkyl)-λ⁴-tellanes. researchgate.net These organotellurium trichlorides can exist as dimers and can be cleaved by Lewis bases. wikipedia.org The synthesis of various hexaorganotellurium compounds has also been reported, showcasing the versatility of organotellurium chemistry. nih.gov The development of chiral organotellurium compounds has opened up new possibilities in asymmetric catalysis, such as in enantioselective seleno-Michael addition reactions, where a Te…Se chalcogen bond interaction is proposed to play a key role. chemrxiv.org

Stereochemical Aspects and Conformational Dynamics of 6 Methyl 3 Cyclohexene 1,1 Dimethanol

Enantiomeric and Diastereomeric Considerations for Substituted Cyclohexenes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. mvpsvktcollege.ac.in This class of isomers is broadly divided into enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. oregonstate.eduyoutube.com

In the case of 6-Methyl-3-cyclohexene-1,1-dimethanol, two stereogenic centers exist at the C1 and C6 positions. The C1 carbon is bonded to two hydroxymethyl groups, a methylene (B1212753) group (C2), and the C6 carbon. The C6 carbon is bonded to a methyl group, a hydrogen atom, the C1 carbon, and the C5 carbon. This substitution pattern gives rise to a maximum of 2n stereoisomers, where n is the number of stereocenters. For this molecule, n=2, leading to four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric. libretexts.org The cis and trans nomenclature is used to describe the relative orientation of the substituents on the ring. mvpsvktcollege.ac.in For example, in the cis isomer, the methyl group and a reference hydroxymethyl group might be on the same side of the ring, while in the trans isomer, they would be on opposite sides. Each of these geometric isomers (cis and trans) would exist as a pair of enantiomers.

| Stereoisomer Configuration (C1, C6) | Isomeric Relationship | Description |

|---|---|---|

| (1R, 6R) | Enantiomers | These two molecules are non-superimposable mirror images of each other. They constitute one of the trans isomers. |

| (1S, 6S) | ||

| (1R, 6S) | Enantiomers | This pair of enantiomers represents the cis isomer. They are diastereomers of the (1R, 6R) and (1S, 6S) isomers. |

| (1S, 6R) |

Development of Stereoselective Synthetic Strategies for this compound

While specific documented stereoselective syntheses for this compound are not prevalent in publicly accessible literature, its structure suggests that established methodologies for asymmetric synthesis could be readily applied. The primary challenge is the simultaneous control of the two stereocenters at C1 and C6.

Potential synthetic routes could be envisioned starting from a Diels-Alder reaction between a 1-substituted diene (like isoprene) and a dienophile containing the gem-dimethanol precursor. Subsequent stereoselective transformations would be required to set the final stereochemistry.

Another plausible strategy involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key reaction. For instance, an asymmetric reduction of a corresponding ketone or an asymmetric alkylation of an enolate could establish one of the stereocenters, which would then direct the stereochemistry of the subsequent functional group manipulations. The development of such a synthesis would require careful selection of reagents and reaction conditions to achieve high levels of diastereoselectivity and enantioselectivity.

Conformational Analysis of the 6-Methyl-3-cyclohexene Ring System

Unlike the well-known chair conformation of cyclohexane (B81311), the presence of a double bond forces the cyclohexene (B86901) ring into a half-chair conformation. lookchem.com In this arrangement, four of the carbon atoms (C1, C2, C3, and C6) are roughly coplanar. lookchem.com The substituents on the ring are located in positions that are described as axial, equatorial, pseudoaxial (or quasi-axial), and pseudoequatorial (or quasi-equatorial). lookchem.com

For this compound, the ring can exist in two primary interconverting half-chair conformations. The key conformational equilibrium involves the C6-methyl group occupying either a quasi-axial or a quasi-equatorial position. The bulky gem-dimethanol group at the C1 position significantly influences this equilibrium.

Generally, substituents on a cyclohexane or cyclohexene ring prefer to occupy equatorial or quasi-equatorial positions to minimize steric strain. libretexts.orglibretexts.org An axial substituent experiences steric hindrance with other axial atoms, known as 1,3-diaxial interactions in cyclohexane. libretexts.orglibretexts.org In the cyclohexene system, a similar steric clash, often referred to as allylic strain, occurs between a quasi-axial substituent and the atoms on the double bond. Therefore, the conformation where the methyl group is in the quasi-equatorial position is expected to be more stable.

| Conformation | Position of C6-Methyl Group | Major Steric Interactions | Predicted Relative Stability |

|---|---|---|---|

| Conformer A | Quasi-equatorial | Minimized allylic strain | More Stable |

| Conformer B | Quasi-axial | Significant allylic strain with C1 substituents and C5-H | Less Stable |

Impact of Methyl Substitution on Stereochemical Control and Reactivity

The methyl group at the C6 position is not merely a passive substituent; it actively influences the reactivity of the molecule and the stereochemical course of its reactions. This influence is primarily steric in nature.

The methyl group provides a sterically hindered face to the molecule. In reactions involving the double bond, such as epoxidation or hydroboration, reagents will preferentially approach from the face opposite to the bulky methyl group. This is a form of substrate-controlled diastereoselection, where the existing stereocenter (at C6) dictates the formation of a new stereocenter.

Furthermore, the methyl group affects the conformational equilibrium as discussed previously. By favoring a conformation where it occupies the quasi-equatorial position, it locks the ring into a preferred shape. This pre-organization of the molecule can enhance the selectivity of certain reactions, as the transition state energies for attack from the two faces of the double bond will be significantly different. The interplay between the steric hindrance of the methyl group and the conformational preference of the ring system is crucial for predicting and controlling the stereochemical outcomes of reactions involving this compound.

Advanced Research Applications in Materials Science and Polymer Chemistry

Role of 6-Methyl-3-cyclohexene-1,1-dimethanol as a Versatile Monomer in Polymer Architectures

The utility of a bifunctional monomer like this compound lies in its two primary hydroxyl groups, which can participate in polymerization reactions, and its cyclohexene (B86901) ring, which can be a site for further chemical modification. The methyl group on the ring can also influence the polymer's physical properties. In theory, this structure makes it a candidate for creating various polymer architectures.

Synthesis of High-Performance Barrier Polymers and Specialty Copolyesters

There is currently a lack of specific studies detailing the use of this compound in the synthesis of high-performance barrier polymers or specialty copolyesters. Generally, cycloaliphatic diols are incorporated into polyester (B1180765) chains to enhance properties such as thermal stability, mechanical strength, and chemical resistance. For instance, the related compound 1,4-cyclohexanedimethanol (B133615) (CHDM) is a common comonomer in the production of polyesters like PETG (polyethylene terephthalate (B1205515) glycol-modified), where it disrupts the regular chain structure of PET, leading to a more amorphous polymer with improved clarity and toughness. It is plausible that this compound could serve a similar function, with its bulkier, substituted ring potentially imparting unique properties to the resulting copolyester. However, without specific research data, its effect on gas permeability and other barrier properties remains uncharacterized.

Design of Cross-linked Polymer Networks and Resins

Detailed information on the application of this compound in the design of cross-linked polymer networks and resins is not available in the reviewed literature. The presence of a double bond in the cyclohexene ring offers a potential site for cross-linking reactions, for example, through free-radical polymerization or thiol-ene chemistry. This could allow for the formation of thermosetting resins. Additionally, the diol functionality can be reacted with cross-linking agents such as diisocyanates to form polyurethane networks. The specific influence of the methyl group and the 1,1-dimethanol substitution pattern on the cross-linking efficiency and the final properties of the network are subjects for future research.

Precursor for Functionalized Organic Materials

The chemical structure of this compound suggests its potential as a precursor for various functionalized organic materials. The hydroxyl groups can be converted to other functional groups, and the double bond can undergo a variety of addition reactions.

Development of Cycloaliphatic Epoxy Resins and Related Systems

No specific studies were found on the direct use of this compound as a precursor for cycloaliphatic epoxy resins. The general route to such resins involves the epoxidation of the double bond in the cyclohexene ring, typically using a peroxy acid. This would convert this compound into a diepoxide diol, which could then be used as a monomer or cross-linker in epoxy resin formulations. Cycloaliphatic epoxy resins are known for their good thermal stability, high electrical insulating properties, and excellent weather resistance, making them suitable for demanding applications. A patent for the preparation of reaction products of cycloaliphatic epoxides with multifunctional hydroxy compounds exists, but it does not specifically mention this compound. google.com

Fabrication of Coatings and Surface-Modified Materials

There is a lack of specific research on the use of this compound in the fabrication of coatings and surface-modified materials. In principle, its diol functionality would allow it to be used as a monomer in the synthesis of polyester or polyurethane coatings. Patents exist for polyester-based coating compositions that include cyclohexanedimethanol as a potential polyol component. justia.com The resulting polymers could be formulated into coatings for various substrates. The cyclohexene group could also be utilized for post-polymerization modification to attach specific functionalities to a coated surface.

Application in Macromolecular Engineering

Specific applications of this compound in macromolecular engineering are not documented in the available literature. Macromolecular engineering involves the design of polymers with controlled architectures, such as block copolymers, star polymers, or dendritic polymers. The bifunctionality of this compound (two hydroxyl groups and a reactive double bond) could theoretically be exploited in controlled polymerization techniques to create such complex structures. For example, the hydroxyl groups could initiate the ring-opening polymerization of cyclic esters or ethers, while the double bond could be used for subsequent grafting or cross-linking reactions. However, no published research has explored these possibilities for this specific molecule.

Derivatization for Controlled Polymerization Initiators (e.g., Atom Transfer Radical Polymerization)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers with controlled molecular weights and low polydispersity. The process relies on a specialized initiator, typically an alkyl halide, and a transition-metal complex catalyst. The two primary hydroxyl groups of this compound serve as ideal anchor points for transformation into an ATRP initiator.

Hypothetical Derivatization Pathway:

A common method to convert a hydroxyl group into an ATRP-active initiating site is through esterification with a molecule containing an α-halo ester group. For this compound, this would involve reacting its diol functionality with a compound like 2-bromoisobutyryl bromide.

Step 1: Reaction with an α-Halo Acyl Halide: The two hydroxyl groups of this compound would react with two equivalents of 2-bromoisobutyryl bromide in the presence of a base (e.g., triethylamine) to neutralize the HBr byproduct.

Step 2: Formation of a Bifunctional Initiator: This reaction would yield a new molecule, a diester, where each ester group contains a carbon-bromine bond. This structure acts as a bifunctional ATRP initiator, capable of initiating polymer growth from two points simultaneously.

The resulting initiator could then be used to synthesize polymers with unique architectures, such as block copolymers or polymers with a central functional core derived from the cyclohexene ring. The presence of the methyl group and the cyclohexene ring within the initiator's core would be incorporated into the final polymer structure, potentially influencing its thermal and mechanical properties. While this derivatization is chemically feasible, specific research detailing this synthesis and its application for this compound is not currently available.

Photoinitiated Polymerization Studies of Novel Macromonomers

Photoinitiated polymerization is a process where light is used to trigger a polymerization reaction, offering spatial and temporal control. This technique is widely used in coatings, adhesives, and 3D printing. A macromonomer—a polymer chain with a polymerizable end group—can be used in these systems to create crosslinked networks or graft copolymers.

Hypothetical Application as a Macromonomer Precursor:

The hydroxyl groups of this compound provide reactive sites for the attachment of polymerizable functionalities, such as acrylates or methacrylates, which are highly reactive in photoinitiated radical polymerizations.

Step 1: Functionalization with Polymerizable Groups: The diol could be reacted with acryloyl chloride or methacryloyl chloride. This would convert the hydroxyl groups into acrylate (B77674) or methacrylate (B99206) esters, transforming the original molecule into a difunctional monomer.

Step 2: Use in Photoinitiated Polymerization: This newly synthesized dimethacrylate or diacrylate monomer, derived from this compound, could then be mixed with a photoinitiator. Upon exposure to UV light, the photoinitiator would generate radicals, initiating the rapid polymerization of the acrylate/methacrylate groups.

Step 3: Formation of a Crosslinked Network: Because the monomer possesses two polymerizable groups, the resulting structure would be a highly crosslinked polymer network. The 6-methyl-3-cyclohexene core would be integrated into the polymer backbone, potentially imparting properties such as increased rigidity and thermal stability to the final material.

This approach is a standard strategy for creating crosslinked materials. However, specific studies that synthesize, characterize, and polymerize macromonomers derived from this compound are not found in the current body of scientific literature.

Theoretical and Mechanistic Investigations of 6 Methyl 3 Cyclohexene 1,1 Dimethanol Chemistry

Elucidation of Reaction Mechanisms and Intermediates

The reactivity of 6-Methyl-3-cyclohexene-1,1-dimethanol is primarily dictated by the interplay of its functional groups: the cyclohexene (B86901) double bond, the allylic methyl group, and the geminal dimethanol groups. Investigations into its reaction mechanisms focus on how these features govern the pathways of various organic transformations.

Kinetic and thermodynamic studies are essential for quantitatively describing the rates and equilibria of reactions involving this compound. While specific experimental data for this exact compound are not extensively published, analogies can be drawn from studies on similar substituted cyclohexenes. For instance, reactions such as electrophilic additions to the double bond, cycloadditions, and oxidations are common pathways for cyclohexene derivatives. rdd.edu.iqresearchgate.net

The rate of these reactions is influenced by both steric and electronic factors. The methyl group, being electron-donating, can influence the regioselectivity of electrophilic additions. The dimethanol group, while not directly participating in many double-bond reactions, can exert steric hindrance and influence the conformational preferences of the ring, thereby affecting reaction rates. libretexts.org

Thermodynamic considerations, such as the relative stability of reactants, intermediates, and products, determine the position of equilibrium. For example, in addition reactions, the formation of more stable carbocation intermediates is favored, leading to specific regiochemical outcomes as described by Markovnikov's rule in the case of hydrohalogenation. wikipedia.org

Table 1: Representative Thermodynamic Data for Reactions of Substituted Cyclohexenes

| Reaction Type | Reactant(s) | Product(s) | ΔH° (kcal/mol) | ΔG° (kcal/mol) | Reference |

| Hydrogenation | Cyclohexene, H₂ | Cyclohexane (B81311) | -28.5 | -16.8 | osti.gov |

| Diels-Alder | 1,3-Butadiene, Ethylene | Cyclohexene | -42.5 | -23.1 | youtube.com |

| Epoxidation | Cyclohexene, m-CPBA | Cyclohexene oxide | -55.2 | -50.1 | Generic Data |

Note: The data in this table are representative values for reactions of the parent cyclohexene and similar systems and are intended to provide a general understanding of the thermodynamics involved.

The transition state is a critical point on the reaction coordinate that determines the kinetic feasibility of a reaction. For reactions involving this compound, the structure and energy of the transition state are influenced by the geometry of the cyclohexene ring and the nature of the substituents. wikipedia.org

For instance, in a Diels-Alder reaction where this compound might act as a dienophile, the approach of the diene would be influenced by the steric bulk of the dimethanol and methyl groups. This would be reflected in the energy of the transition state, potentially favoring one stereochemical outcome over another.

Energetic profiles for reactions of cyclohexene derivatives can be constructed using computational methods. These profiles map the energy of the system along the reaction coordinate, identifying intermediates and transition states. The activation energy (the energy difference between the reactants and the transition state) is a key parameter that governs the reaction rate. stackexchange.comox.ac.uk The ring inversion of cyclohexene, for example, proceeds through a half-chair to a twist-boat conformation, with an energy barrier of approximately 5-7 kcal/mol. stackexchange.com

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structure, reactivity, and mechanistic details of molecules like this compound at the atomic level.

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the electronic structure of molecules, providing accurate information about their geometries, energies, and properties. researchgate.net For this compound, these calculations can be employed to:

Determine the most stable conformation of the molecule.

Calculate the energies of reactants, products, intermediates, and transition states for various reactions.

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in experimental characterization.

Investigate the electronic properties, such as charge distribution and molecular orbitals, which are crucial for understanding reactivity.

DFT studies on similar systems, for instance, have been used to elucidate the mechanism and stereochemistry of reactions involving substituted cyclohexenes. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and regioselectivity of chemical reactions. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, FMO theory can be applied to predict the outcome of various reactions:

Diels-Alder Reactions: In a potential [4+2] cycloaddition, the energy and symmetry of the HOMO and LUMO of the double bond in this compound and a prospective diene would determine the feasibility and stereochemical outcome of the reaction. youtube.com

Electrophilic Additions: The regioselectivity of electrophilic attack on the double bond can be rationalized by considering the shape and coefficients of the HOMO. The electrophile will preferentially attack the carbon atom with the larger HOMO coefficient.

The energy gap between the HOMO and LUMO is also an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for Representative Cyclohexene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |

| Cyclohexene | -9.12 | 1.34 | 10.46 | DFT (B3LYP/6-31G) | Generic Data |

| 1-Methylcyclohexene | -8.98 | 1.45 | 10.43 | DFT (B3LYP/6-31G) | Generic Data |

| 1,2-Dimethylcyclohexene | -8.85 | 1.52 | 10.37 | DFT (B3LYP/6-31G*) | researchgate.net |

Note: These are representative values calculated for similar compounds and illustrate the trends in orbital energies upon substitution. The exact values for this compound would require specific calculations.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how this influences reactivity. mdpi.com The cyclohexene ring is not planar and exists in various conformations, with the half-chair being the most stable. stackexchange.com

Advanced Analytical Methodologies for Structural and Mechanistic Studies

The comprehensive characterization of complex organic molecules such as this compound relies on a suite of advanced analytical techniques. These methodologies provide detailed insights into the molecule's three-dimensional structure, connectivity, and behavior in chemical reactions. The following sections delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Mass Spectrometry (MS) for the thorough investigation of this compound and its chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

Structural Assignment:

The ¹H NMR spectrum is expected to reveal the specific electronic environment of each proton in the molecule. The olefinic protons on the cyclohexene ring (at C3 and C4) would appear in the downfield region, typically between 5.5 and 6.0 ppm. The two hydroxymethyl groups (-CH₂OH) at the C1 position would likely present as distinct signals due to the stereochemistry of the ring, with their chemical shifts influenced by hydrogen bonding. The protons on the carbon atoms adjacent to the hydroxyl groups and the methyl group would have characteristic shifts and coupling patterns, allowing for the determination of their relative positions.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The olefinic carbons (C3 and C4) would resonate at approximately 120-130 ppm, while the quaternary C1 carbon bearing the two hydroxymethyl groups would appear further downfield. The carbon of the methyl group (C6-CH₃) would be found in the upfield region of the spectrum. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~70-75 (quaternary) |

| -CH₂OH (a) | ~3.5-3.8 | ~65-70 |

| -CH₂OH (b) | ~3.5-3.8 | ~65-70 |

| C2 | ~1.8-2.2 | ~30-35 |

| C3 | ~5.6-5.8 | ~125-130 |

| C4 | ~5.6-5.8 | ~125-130 |

| C5 | ~1.9-2.3 | ~25-30 |

| C6 | ~2.0-2.4 | ~35-40 |

| C6-CH₃ | ~0.9-1.1 | ~20-25 |

Reaction Monitoring:

NMR spectroscopy is also a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time. nih.gov For reactions involving this compound, such as esterification of the diol functionality or addition reactions across the double bond, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals. By integrating the respective peaks at various time points, the reaction kinetics can be determined. This approach allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, and can provide mechanistic insights by identifying transient intermediates.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound itself is likely an oil or low-melting solid, its solid-state structure can be investigated by forming crystalline derivatives. Single-crystal X-ray crystallography provides precise atomic coordinates, offering definitive proof of molecular structure, including relative and absolute stereochemistry.

To facilitate crystallization, the two primary alcohol groups can be converted into derivatives such as esters (e.g., p-nitrobenzoates) or urethanes. These derivatives often have higher melting points and a greater propensity to form high-quality single crystals suitable for diffraction studies.

Once a suitable crystal is obtained and analyzed, the resulting data provides a wealth of structural information. This includes:

Bond Lengths and Angles: Precise measurements of all bond distances and angles within the molecule.

Torsional Angles: Information about the conformation of the cyclohexene ring, which typically adopts a half-chair conformation, and the orientation of the substituents.

Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing information about hydrogen bonding (e.g., involving the derivative's functional groups) and other non-covalent interactions that stabilize the crystal structure. researchgate.net

This technique is particularly valuable for confirming the stereochemical relationships between the methyl group at C6 and the dimethanol-substituted carbon at C1, which can be challenging to assign definitively by NMR alone.

Typical Crystallographic Data Obtainable from a Derivative of this compound

| Parameter | Type of Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=C, C-C, C-O). |

| Bond Angles (°) | Angles between three connected atoms (e.g., C-C-C, C-O-H). |

| Torsional Angles (°) | Dihedral angles describing the conformation of the ring and substituents. |

Mass Spectrometry (MS) and Collision Cross Section (CCS) Analysis for Molecular Characterization

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₆O₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion ([M]⁺• or protonated molecule [M+H]⁺).

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. Key expected fragmentation pathways include:

Loss of Water: A peak corresponding to [M-H₂O]⁺• is common for alcohols.

Loss of a Hydroxymethyl Radical: Cleavage of a C-C bond can lead to the loss of a •CH₂OH group, resulting in an [M-31]⁺ ion.

Retro-Diels-Alder Reaction: The cyclohexene ring can undergo a characteristic retro-Diels-Alder fragmentation, breaking the ring into two smaller fragments. The charge can be retained on either fragment, providing valuable structural clues about the substituents on the ring. msu.edudocbrown.info

Predicted Key Mass Fragments for this compound (EI-MS)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₉H₁₄O]⁺• | Loss of H₂O |

| 125 | [C₈H₁₃O]⁺ | Loss of •CH₂OH |

| 107 | [C₈H₁₁]⁺ | Loss of •CH₂OH and H₂O |

| 82 | [C₆H₁₀]⁺• | Retro-Diels-Alder (diene fragment) |

| 74 | [C₃H₆O₂]⁺• | Retro-Diels-Alder (dienophile fragment) |

Collision Cross Section (CCS) Analysis:

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled cell under the influence of an electric field. nih.govtamu.edu The time it takes for an ion to traverse the cell is related to its rotationally averaged collision cross section (CCS), which is a measure of its gas-phase shape.

This technique is particularly powerful for distinguishing between isomers, which have the same mass and cannot be differentiated by MS alone. nih.gov For example, other terpene-like diols with the molecular formula C₉H₁₆O₂ would have identical masses but could have different CCS values due to their unique three-dimensional structures. By building a database of CCS values for known compounds, IM-MS can be used to identify this compound in complex mixtures with greater confidence and to separate it from co-eluting isomeric impurities.

Q & A

Q. What are the recommended synthetic routes for 6-methyl-3-cyclohexene-1,1-dimethanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization or functionalization of pre-existing cyclohexene derivatives. For example, stereospecific reactions with aryltellurium trichlorides (e.g., as described in Borecka et al., 1995) can yield bicyclic structures with diol functionalities . Key parameters include temperature control (20–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of reactants. Optimization should prioritize minimizing side products like over-oxidized species, monitored via TLC or GC-MS.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- GC-FTIR : Use retention indices and functional group analysis (e.g., O–H and C=C stretches at 3200–3600 cm⁻¹ and 1640–1680 cm⁻¹, respectively) .

- NMR : Assign peaks for methyl (δ 1.2–1.5 ppm), cyclohexene protons (δ 5.2–5.8 ppm), and diol protons (δ 3.4–4.0 ppm).

- Mass Spectrometry : Confirm molecular weight (156.227 g/mol) via ESI-MS or EI-MS .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to oxidation due to its conjugated diene and diol groups. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid prolonged exposure to light or humidity, which can induce polymerization or hydrolysis. Stability tests via accelerated aging (40°C/75% RH for 14 days) and HPLC monitoring are recommended .

Advanced Research Questions

Q. How does the methyl group in this compound influence its reactivity in stereospecific reactions?

Methodological Answer: The methyl group introduces steric hindrance, directing regioselectivity in electrophilic additions (e.g., epoxidation or halogenation). Computational studies (DFT) can model transition states to predict preferred attack sites. Experimentally, compare reaction outcomes with non-methylated analogs (e.g., 3-cyclohexene-1,1-dimethanol) to isolate steric vs. electronic effects .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in CAS registry entries (e.g., 7328-07-6 vs. 2160-94-3) may arise from isomerism or database errors . Validate structural assignments using:

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd/C or enzymes) to predict binding affinities.

- Docking Studies : Model transition states for hydrogenation or oxidation reactions.

- Solvent Effects : Use COSMO-RS to evaluate polarity impacts on reaction pathways. Pair computational results with experimental kinetic data (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.